3-(2-Methylpropyl)cyclohexan-1-one
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Overview
Description
The compound "3-(2-Methylpropyl)cyclohexan-1-one" is a derivative of cyclohexanone, which is a key scaffold in organic chemistry due to its versatility in forming a variety of value-added organic molecules, including heterocycles and natural products. Cyclohexanone derivatives are known for their biological activities, such as anti-viral, anti-bacterial, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of cyclohexanone derivatives can involve various methods. For instance, methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates were prepared by reacting methyl-1-bromocyclohexane carboxylates with zinc and arylamides of 3-aryl-2-cyanopropenoic acids, demonstrating analgesic activity . Additionally, cyclohexylisocyanide and 2-aminopyridine-3-carboxylic acid can react in the presence of benzaldehyde derivatives to yield 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids, showcasing the utility of cyclohexanone derivatives in combinatorial chemistry for medicinal applications .
Molecular Structure Analysis
The molecular and crystal structures of cyclohexanone derivatives have been extensively studied. For example, the molecular and crystalline structures of some (3R)-methyl-6(R)-isopropylcyclohexanone 2-arylidene derivatives were analyzed using NMR spectroscopy and X-ray diffraction, revealing a trans-trans configuration and a dominant conformation with an axial methyl group and equatorial isopropyl group . Similarly, the 4'-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone was studied, showing an asymmetric chair conformation of the cyclohexanone ring and the presence of hydrogen bonds in the crystal structure .
Chemical Reactions Analysis
Cyclohexanone derivatives can undergo various chemical reactions. Protonation of a substituted cyclohexadien-1-one leads to the generation of a stable carbocation, which can effect hydride abstraction and oxidation reactions, demonstrating the reactivity of cyclohexanone derivatives . Additionally, the reaction of organomagnesium halides with 2'-methylspiro[cyclohexan-1,3'-3'H-indole] results in unexpected methyl insertion products, indicating the potential for radical intermediate mechanisms in reactions involving cyclohexanone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanone derivatives are influenced by their molecular structure. The crystal structure of 3-(2,4-dichlorophenyl)-4-dihydroxy-5-cyclohexanyl-Δ^3-dihydrofuran-2-one revealed a quasi-chair conformation of the cyclohexene unit and the formation of a one-dimensional chain structure via intermolecular hydrogen bonding . These properties are crucial for understanding the behavior of cyclohexanone derivatives in various environments and their potential applications in drug design and synthesis.
Scientific Research Applications
Synthesis of Bifunctional Building Blocks
Research by Zha et al. (2021) developed a practical route to synthesize cyclohexanone-related bifunctional building blocks. This method utilized inexpensive materials and simple reaction conditions, highlighting the potential of cyclohexanone derivatives in organic synthesis (Qinghong Zha, Xiaosheng An, Ze‐Jun Xu, Wei-Bo Han, Yikang Wu, 2021).
Characterization of Polyimides
Yi et al. (1997) synthesized novel aromatic diamines containing cyclohexylidene moieties. These compounds demonstrated excellent thermal stability and good solubility, suggesting their application in advanced material science (M. Yi, Wenxi Huang, M. Jin, Kil‐Yeong Choi, 1997).
Stereoselective Synthesis
Pang et al. (2019) described a palladium-catalyzed arylboration of unconjugated dienes to synthesize functionalized 1,3-disubstituted cyclohexanes. This method is significant for the expedient synthesis of compounds with pharmacological relevance (Hailiang Pang, Dong-Fang Wu, H. Cong, Guoyin Yin, 2019).
Tobacco Flavoring Additives
Zhao Yu (2010) synthesized octahydro-2H-1-benzopyran-2-one from cyclohexanone derivatives, demonstrating its application as a tobacco flavoring additive. This illustrates the role of such compounds in the flavor and fragrance industry (Zhao Yu, 2010).
Synthesis of Oxygen-Containing Heterocycles
Sharma et al. (2020) explored the use of cyclohexan-1,3-dione derivatives for synthesizing six-membered oxygen-containing heterocycles. These heterocycles have potential applications in pharmaceuticals due to their diverse bioactive properties (D. Sharma, Manish Kumar, P. Das, 2020).
Safety And Hazards
properties
IUPAC Name |
3-(2-methylpropyl)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)6-9-4-3-5-10(11)7-9/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEUNEVJSXYGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)cyclohexan-1-one |
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